molecular formula C25H29N3O6S B2724752 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946323-30-4

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2724752
CAS No.: 946323-30-4
M. Wt: 499.58
InChI Key: YNAZQYHUZPAZBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a complex substitution pattern. Its core structure includes:

  • A 4-oxo-3,4-dihydroquinazoline scaffold, a privileged structure in medicinal chemistry known for diverse bioactivities.
  • A sulfanyl-linked 4-ethoxyphenyl-2-oxoethyl group at position 2, introducing lipophilic and electron-donating properties.
  • N,3-bis(2-methoxyethyl) substituents, enhancing solubility and influencing pharmacokinetics.
  • A 7-carboxamide group, critical for hydrogen bonding and target interactions.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-4-34-19-8-5-17(6-9-19)22(29)16-35-25-27-21-15-18(23(30)26-11-13-32-2)7-10-20(21)24(31)28(25)12-14-33-3/h5-10,15H,4,11-14,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAZQYHUZPAZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core, introduction of the thioether linkage, and subsequent functionalization with ethoxyphenyl and methoxyethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that quinazoline derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, such as myeloperoxidase (MPO), leading to reduced oxidative stress and inflammation . This property is particularly relevant in the context of chronic inflammatory diseases.

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline core and the introduction of functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for successful synthesis.

Synthetic Routes

  • Formation of Quinazoline Core : Initial reactions involve creating the quinazoline structure through cyclization.
  • Functional Group Introduction : Subsequent steps introduce ethoxy and methoxy groups via nucleophilic substitution reactions.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link various functional groups.

Industrial Applications

In industrial settings, this compound could be utilized in the development of new materials or chemical processes due to its unique structural properties. Its potential for large-scale synthesis makes it a candidate for commercial production methods that prioritize yield and environmental sustainability.

Similar Compounds

Other compounds within the quinazoline family share structural similarities but may differ in their functional groups and overall properties. Notable examples include:

  • 4-(4-Methoxyphenyl)-2-oxoquinazoline : Known for similar biological activities but lacking certain substituents that may enhance efficacy.
  • Quinazoline Derivatives with Sulfonamide Groups : These derivatives have shown promising COX-2 inhibitory activity, suggesting a diverse range of therapeutic potentials .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and potential applications across various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The ethoxyphenyl and methoxyethyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Key Observations :

  • Hydrogen Bonding: The 7-carboxamide contributes to H-bond acceptor capacity, similar to F067-0383, while 13a’s sulfamoyl group increases H-bond donors, favoring target engagement .
  • Steric Effects : Bis(2-methoxyethyl) groups in the target compound may reduce steric hindrance compared to bulkier substituents like cyclopentyl in F067-0383 .

Bioactivity and Target Correlations

highlights that structural similarity correlates with bioactivity clustering. For example:

  • Quinazolines with sulfamoyl groups (e.g., 13a) exhibit anti-inflammatory or antimicrobial activity due to sulfonamide motifs .
  • Chlorophenyl-substituted derivatives (e.g., F067-0383) may target kinases or epigenetic regulators, as chloro groups enhance electron-withdrawing effects and binding to hydrophobic pockets .
  • The target compound’s ethoxyphenyl and methoxyethyl groups could modulate selectivity for targets like PERK or HDACs, akin to compounds screened via substructure similarity in .

Computational Similarity Analysis

Tanimoto and Dice indices () quantify structural similarity:

  • The target compound likely shares >70% similarity with F067-0383 (common quinazoline core and carboxamide) but <50% with 13a (divergent substituents) .
  • Fingerprint-based methods (e.g., MACCS keys, Morgan fingerprints) would highlight shared pharmacophores like the 4-oxoquinazoline and carboxamide, critical for virtual screening .

Pharmacokinetic Predictions

  • logSw (aqueous solubility) : The target compound’s predicted logSw (~-4.5, inferred from F067-0383) suggests moderate solubility, typical for lipophilic quinazolines .
  • Polar Surface Area (PSA) : A PSA of ~72 Ų (similar to F067-0383) indicates moderate permeability, aligning with Rule of Five guidelines .

Biological Activity

The compound 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1223962-61-5) is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C27H33N3O4SC_{27}H_{33}N_{3}O_{4}S with a molecular weight of 495.6 g/mol. Its structure features a quinazoline core, which is often associated with various pharmacological properties.

Anticancer Activity

Research indicates that quinazoline derivatives can exhibit significant anticancer properties. The structural components of this compound suggest potential interactions with cancer cell signaling pathways.

  • Mechanism of Action : Quinazoline derivatives are known to act as inhibitors of various kinases involved in cancer progression. They may inhibit the activity of enzymes such as cyclooxygenase (COX), which plays a role in tumorigenesis.
  • Case Studies : A study on related quinazoline compounds demonstrated COX-2 inhibitory activity, suggesting that similar mechanisms may be applicable to this compound as well. For instance, compounds with a quinazolinone ring system showed up to 47.1% inhibition at concentrations around 20 µM .

Antimicrobial Activity

The presence of the sulfonamide and carboxamide functional groups in the structure may contribute to antimicrobial activity.

  • Research Findings : Studies have shown that compounds with similar structures exhibit antibacterial and antifungal properties. Investigations into the interactions with microbial enzymes could reveal significant insights into its efficacy against various pathogens.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its potential therapeutic applications.

  • COX Inhibition : As mentioned earlier, COX inhibitors are vital in managing inflammation and pain associated with various conditions, including cancer and arthritis. The structure suggests it may function similarly to other known COX inhibitors .

Experimental Studies and Data

Biological Activity Assay Type Concentration (µM) Inhibition (%)
COX-2 InhibitionScreening Assay2047.1
Anticancer ActivityCell ViabilityVariesTBD
Antimicrobial ActivityZone of InhibitionVariesTBD

Q & A

Q. What are the optimal reaction conditions for synthesizing the target compound to maximize yield and purity?

  • Methodological Answer : Synthesis of structurally similar quinazoline derivatives involves multi-step reactions requiring precise control of:
  • Solvents : Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
  • Temperature : 60–80°C for nucleophilic substitution or cyclization steps .
  • Catalysts : Triethylamine or palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .
    Example protocol:
     1. Couple 4-ethoxyphenylacetyl chloride with a thiol intermediate in DMF at 70°C.  
     2. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).  
     3. Confirm purity (>95%) via HPLC [[2, 3]].  

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
  • X-ray Crystallography : For absolute configuration determination if crystals are obtainable .

Q. What common side reactions occur during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Oxidation of Thioether Groups : Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • Hydrolysis of Carboxamide : Avoid aqueous conditions during coupling steps; use anhydrous solvents .
  • By-Product Formation : Optimize stoichiometry (1.2:1 molar ratio of nucleophile to electrophile) .

Advanced Research Questions

Q. How can enantiomeric mixtures formed during synthesis be resolved?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) for preparative separation .
  • Dynamic Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during asymmetric synthesis .
  • Circular Dichroism (CD) : Post-separation validation of enantiomers .

Q. What in silico strategies predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs) .
  • Pharmacophore Modeling : Schrödinger Suite to identify key binding motifs (e.g., hydrogen-bond acceptors in the quinazoline core) .
  • QSAR Modeling : Train models on PubChem bioassay data (AID 504850) to predict cytotoxicity or enzyme inhibition .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :
  • Substituent Variation : Systematically modify:
  • 4-Ethoxyphenyl group : Replace with halogens or electron-withdrawing groups.
  • Methoxyethyl chains : Test shorter/longer alkoxy chains .
  • Bioactivity Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory targets (COX-2) .
  • Multivariate Analysis : Use PCA or PLS regression to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.